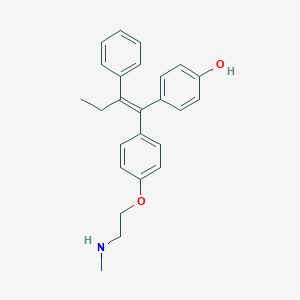

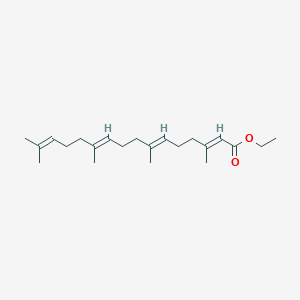

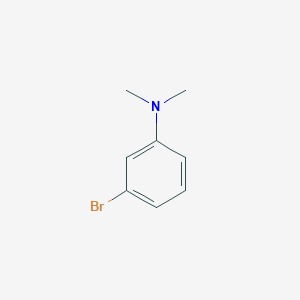

![molecular formula C5H5N5OS B018837 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 22288-77-3](/img/structure/B18837.png)

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one

Vue d'ensemble

Description

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one is a compound that has been studied for its potential biological applications . It is a type of thiazolo[4,5-d]pyrimidin-7(6H)-one, a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one and similar compounds has been reported in the literature . For example, one study described the synthesis of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones as topoisomerase I inhibitors .Molecular Structure Analysis

The molecular structure of 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one can be analyzed using various spectroscopic techniques, including NMR and mass spectrometry . For instance, one study provided the 1H NMR, 13C NMR, and HRMS spectra of similar compounds .Chemical Reactions Analysis

The chemical reactions involving 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one can be influenced by various factors. For instance, one study found that the nitration reactions of a related compound varied depending on the concentration of nitric acid used .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one can be predicted using various computational methods. For example, in silico ADME profiling and physicochemical properties prediction can provide insights into its drug-like properties .Applications De Recherche Scientifique

Nitration Reactions

The compound is used in nitration reactions for the selective synthesis of novel, high performing nitramine-based materials . Concentrated nitric acid gives selectively N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while the fused ring nitrate salt and ring open nitrate salt are obtained using low concentrations of nitric acid .

Synthesis of Novel Derivatives

The compound is used in the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-b]pyridines and thiazolo [5′,4′:5,6]pyrano [2,3-d]pyrimidine derivatives incorporating isoindoline-1,3-dione group . These derivatives have a wide range of medicinal and biological properties .

Anticancer Efficacy

Some derivatives of the compound have shown anticancer efficacy against MCF-7, a breast cancer cell line . This suggests potential applications in the development of new anticancer drugs .

Detonation Properties

The compound and its derivatives have high calculated heats of formation and high crystal densities . Their detonation properties are superior compared with TNT , suggesting potential applications in the field of explosives .

Inhibitors of Chikungunya Virus Replication

Some derivatives of the compound have been identified as novel inhibitors of Chikungunya virus replication . This suggests potential applications in the development of new antiviral drugs .

Development of Pain Therapy Drugs

Thiazole analogs, which can be synthesized from the compound, act as fibrinogenic receptor antagonists with antithrombotic activity . They are involved in the development of pain therapy drugs .

Propriétés

IUPAC Name |

2,5-diamino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)12-5(7)9-2/h(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAUZOMMNINGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176834 | |

| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one | |

CAS RN |

22288-77-3 | |

| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminothiazolo(4,5-d)pyrimidin-7-(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why were 2,5-Diaminothiazolo[5,4-d]pyrimidin-7(6H)-one and 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one synthesized and studied in relation to purine nucleoside phosphorylase (PNP)?

A: These compounds were designed as thio isosteres of 8-aminoguanine, a known inhibitor of PNP. [] Researchers aimed to investigate if these structural analogs, which cannot be substrates of PNP, could exhibit inhibitory activity against the enzyme.

Q2: What were the key findings regarding the inhibitory activity of 2,5-Diaminothiazolo[5,4-d]pyrimidin-7(6H)-one and 2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one on PNP and their effect on T-cell cytotoxicity?

A: The research demonstrated that both compounds acted as weak inhibitors of PNP. [] Additionally, neither compound displayed cytotoxic effects on MOLT-4 T-cells in culture. [] This suggests that while structurally similar to 8-aminoguanine, these specific thio isosteres may not be potent enough to significantly impact PNP activity or induce T-cell death.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

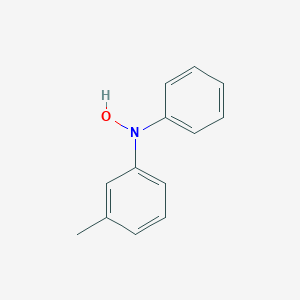

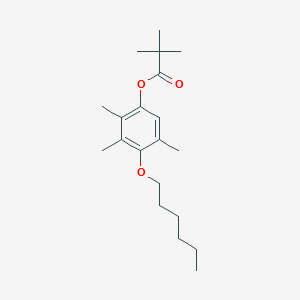

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)

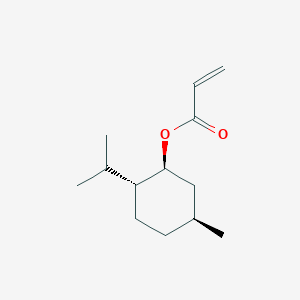

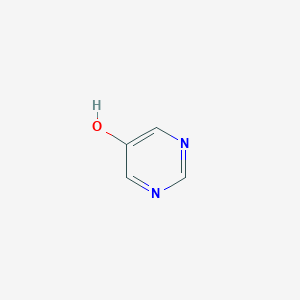

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

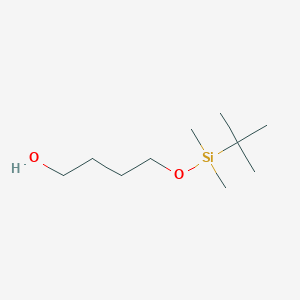

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)